![molecular formula C9H13N B12065752 2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 295787-35-8](/img/structure/B12065752.png)
2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[221]hept-5-ene,2-cyclopropyl-(9CI) is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Vorbereitungsmethoden
The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Analyse Chemischer Reaktionen
2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electrophilic reagents, oxidizing agents like m-chloroperoxybenzoic acid (MCPBA), and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with MCPBA can yield epoxides .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it can be used as a precursor for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been studied for their potential as inhibitors of specific enzymes, such as neuraminidase inhibitors and GABA aminotransferase inactivators .
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, as a precursor to neuraminidase inhibitors, it may interfere with the activity of the neuraminidase enzyme, preventing the release of viral particles from infected cells. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) can be compared with other similar compounds, such as 2-Azabicyclo[2.2.1]hept-5-en-3-one and 2-Azabicyclo[2.2.1]hept-5-ene-2-carboxaldehyde. These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The uniqueness of 2-Azabicyclo[2.2.1]hept-5-ene,2-cyclopropyl-(9CI) lies in its cyclopropyl group, which can impart different chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
295787-35-8 |
|---|---|
Molekularformel |
C9H13N |
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
2-cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene |
InChI |
InChI=1S/C9H13N/c1-2-9-5-7(1)6-10(9)8-3-4-8/h1-2,7-9H,3-6H2 |
InChI-Schlüssel |
HTUBGLDDMFRJCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CC3CC2C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)
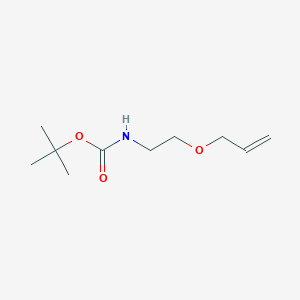
![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)
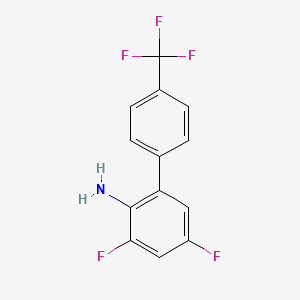
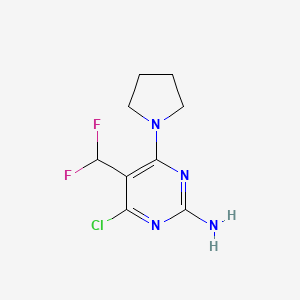
![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)
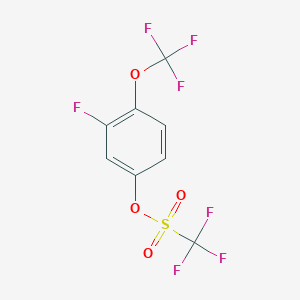
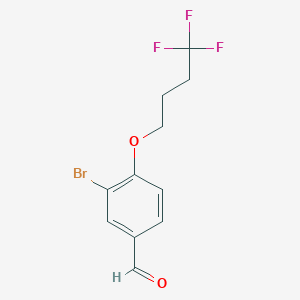
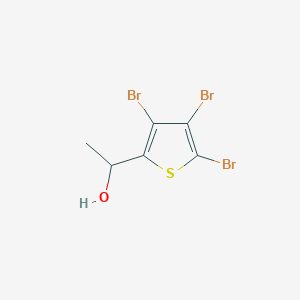
![5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)
![[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)
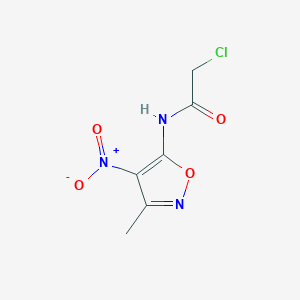
![6-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065749.png)
![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)
